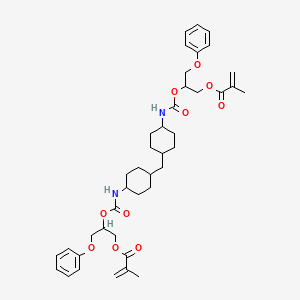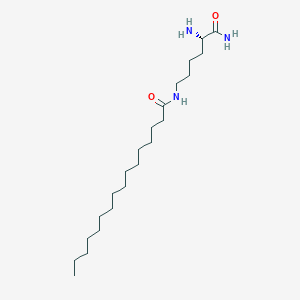
Palmitoylysylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palmitoylysylamide is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a fatty acid amide, which means it consists of a fatty acid linked to an amine group. This structure allows it to interact with various biological systems, making it a subject of interest in research related to chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoylysylamide typically involves the reaction of palmitic acid with lysine. The process begins with the activation of palmitic acid, usually through the formation of palmitoyl chloride. This activated form then reacts with lysine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing techniques. The use of continuous flow reactors can also enhance the efficiency of the reaction. The purification of the final product is usually achieved through techniques such as recrystallization or chromatography, ensuring a high purity of the compound for further applications.
化学反应分析
Types of Reactions
Palmitoylysylamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
Palmitoylysylamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fatty acid amides.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
作用机制
The mechanism by which Palmitoylysylamide exerts its effects involves its interaction with various molecular targets. It is known to bind to specific receptors on cell membranes, modulating signaling pathways involved in inflammation and pain. The compound can also influence the activity of enzymes involved in lipid metabolism, further contributing to its biological effects.
相似化合物的比较
Similar Compounds
Palmitoylethanolamide: Another fatty acid amide with similar anti-inflammatory properties.
Oleamide: Known for its sleep-inducing effects and interaction with cannabinoid receptors.
Stearamide: Used in various industrial applications as a lubricant and anti-caking agent.
Uniqueness
Palmitoylysylamide stands out due to its specific interaction with lysine, which imparts unique properties compared to other fatty acid amides. Its ability to modulate specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in various fields of research.
属性
CAS 编号 |
220689-68-9 |
|---|---|
分子式 |
C22H45N3O2 |
分子量 |
383.6 g/mol |
IUPAC 名称 |
N-[(5S)-5,6-diamino-6-oxohexyl]hexadecanamide |
InChI |
InChI=1S/C22H45N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(26)25-19-16-15-17-20(23)22(24)27/h20H,2-19,23H2,1H3,(H2,24,27)(H,25,26)/t20-/m0/s1 |
InChI 键 |
IOUBUSDQEWTMPO-FQEVSTJZSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N)N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


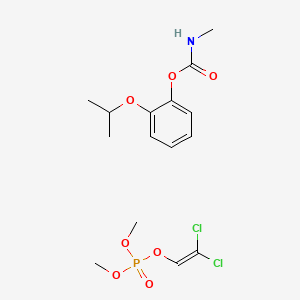
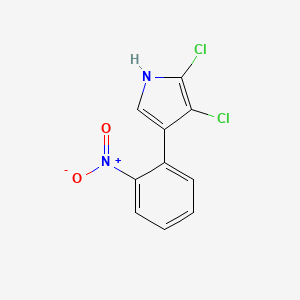

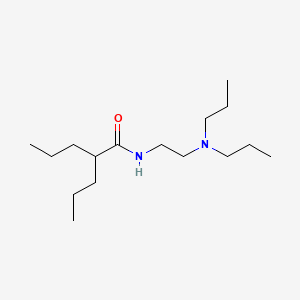

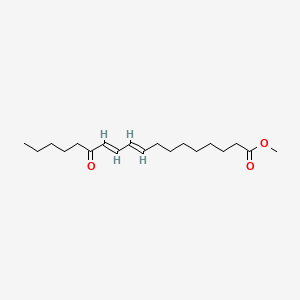


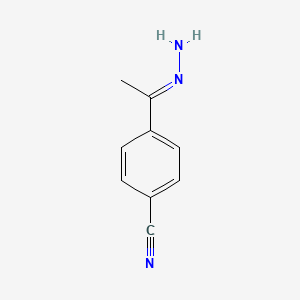
![3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide;oxalic acid](/img/structure/B12698272.png)


